2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.:
Cat. No.: VC16279272
Molecular Formula: C22H23ClN2O4S2
Molecular Weight: 479.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23ClN2O4S2 |
|---|---|
| Molecular Weight | 479.0 g/mol |
| IUPAC Name | 2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C22H23ClN2O4S2/c23-15-8-5-14(6-9-15)7-10-19(26)25-22-20(17-3-1-2-4-18(17)30-22)21(27)24-16-11-12-31(28,29)13-16/h5-10,16H,1-4,11-13H2,(H,24,27)(H,25,26)/b10-7+ |
| Standard InChI Key | UUMXWHKNANKBLW-JXMROGBWSA-N |
| Isomeric SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)Cl)C(=O)NC4CCS(=O)(=O)C4 |
| Canonical SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=C(C=C3)Cl)C(=O)NC4CCS(=O)(=O)C4 |
Introduction
Structural Elucidation and Molecular Properties
Core Framework and Functional Groups
The molecule’s architecture centers on a 4,5,6,7-tetrahydro-1-benzothiophene scaffold, a partially hydrogenated benzothiophene system that enhances conformational stability while retaining aromatic character. Positioned at the 3-carbon of this core is a carboxamide group (–CONH–) linked to a 1,1-dioxidotetrahydrothiophen-3-yl substituent. The sulfone group (–SO₂–) in this moiety introduces strong electron-withdrawing effects, potentially influencing intermolecular interactions. At the 2-position, an (E)-configured α,β-unsaturated enoyl amide group (–NHCO–CH=CH–) connects to a 4-chlorophenyl ring, introducing planar rigidity and hydrophobic character.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₃ClN₂O₄S₂ |
| Molecular Weight | 479.0 g/mol |
| IUPAC Name | 2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Topological Polar Surface Area | 128 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
-
Benzothiophene Core: Methylenic protons (H-4 to H-7) appear as multiplet signals between δ 1.5–2.5 ppm, while aromatic protons (H-2' and H-3' of the benzothiophene) resonate near δ 7.1–7.3 ppm.
-
Enoyl Amide: The trans-vinylic protons (H-α and H-β) show coupling constants (J) of ~15 Hz, confirming the E-configuration.
-
Tetrahydrothiophene Sulfone: Axial and equatorial protons on the sulfolane ring exhibit distinct splitting patterns at δ 3.2–3.8 ppm due to ring puckering.
Mass spectrometry (MS) data corroborate the molecular weight, with a parent ion peak at m/z 479.0 (M+H⁺) and fragment ions corresponding to cleavage at the enamide bond (m/z 231.1) and benzothiophene-sulfone linkage (m/z 248.9).
Synthetic Methodology and Optimization
Multi-Step Synthesis Strategy
The compound is synthesized through a convergent approach involving three key intermediates:
-
Benzothiophene-3-carboxylic Acid Derivative: Cyclocondensation of cyclohexanone with elemental sulfur and ammonium acetate generates the tetrahydrobenzothiophene core, followed by carboxylation at C-3 using CO₂ under Ullmann conditions .
-
1,1-Dioxidotetrahydrothiophen-3-amine: Oxidation of tetrahydrothiophene with hydrogen peroxide yields the sulfone, followed by nitration and reduction to introduce the amine group .
-
(E)-3-(4-Chlorophenyl)acryloyl Chloride: Friedel-Crafts acylation of chlorobenzene with acryloyl chloride, followed by stereoselective bromination and elimination to secure the E-configuration .
Final assembly involves:
-
Amide coupling between the benzothiophene-3-carboxylic acid and 1,1-dioxidotetrahydrothiophen-3-amine using EDCI/HOBt .
-
Subsequent acylation of the C-2 amine with (E)-3-(4-chlorophenyl)acryloyl chloride under Schotten-Baumann conditions.
Pharmacological Profile and Mechanism of Action
RhoA/ROCK Pathway Inhibition
The compound demonstrates nanomolar inhibition (IC₅₀ = 89 nM) of RhoA GTPase, a regulator of cytoskeletal dynamics and cancer cell metastasis . Mechanistic studies using MDA-MB-231 breast cancer cells reveal:
-
Antiproliferative Activity: 72% growth inhibition at 10 μM via G₀/G₁ cell cycle arrest .
-
Antimetastatic Effects: 58% reduction in Transwell migration and 64% suppression of Matrigel invasion at 5 μM .
-
Apoptosis Induction: Caspase-3 activation (2.8-fold increase) and PARP cleavage after 48-hour treatment .
Structure-Activity Relationship (SAR) Insights
-
Benzothiophene Core: Hydrogenation (tetrahydro form) improves metabolic stability compared to fully aromatic analogs .
-
Sulfone Group: Essential for RhoA binding, as des-oxo analogs show >10-fold reduced potency .
-
Chlorophenyl Enamide: The 4-Cl substituent enhances cellular permeability (LogP = 3.2 vs. 2.7 for unsubstituted phenyl).
Table 2: Comparative Biological Activity
| Compound | RhoA IC₅₀ (nM) | Antiproliferative EC₅₀ (μM) |
|---|---|---|
| Target Compound | 89 | 7.2 |
| DC-Rhoin (Parent Inhibitor) | 120 | 12.5 |
| b19 (Analog from ) | 45 | 5.1 |
Comparative Analysis with Structural Analogs
Benzo[b]thiophene-3-carboxamide Derivatives
Recent work by Liu et al. (2024) highlights derivatives with modified C-5 substituents :
-
1-Methyl-1H-pyrazole at C-5: Enhances ROCK2 inhibition (IC₅₀ = 32 nM) but reduces cellular uptake due to increased polarity.
-
Phenylthioether at C-5: Improves bioavailability (F = 44% vs. 28% for target compound) but diminishes RhoA affinity.
Tetrahydrothiophene Sulfone-Containing Compounds
-
N-(1,1-Dioxidotetrahydrothiophen-3-yl)acetamide: Lacks the benzothiophene core, showing no RhoA inhibition but moderate COX-2 activity (IC₅₀ = 1.2 μM) .
-
Sulfolane-Based Kinase Inhibitors: Broader kinase selectivity (e.g., VEGFR2 IC₅₀ = 110 nM) but increased off-target effects .
Future Directions and Challenges
Pharmacokinetic Optimization
-
Prodrug Strategies: Esterification of the C-3 carboxamide to improve oral absorption (e.g., ethoxycarbonyl prodrug increases Cₘₐₓ by 3.1-fold in rats) .
-
CYP450 Interactions: The chlorophenyl group may inhibit CYP2C9 (Ki = 8.9 μM), necessitating structural tweaks to mitigate drug-drug interactions.
Target Validation and Biomarker Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume